molecular formula C5H8N4OS2 B6228155 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide CAS No. 1019361-15-9

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide

Cat. No. B6228155
CAS RN: 1019361-15-9
M. Wt: 204.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide” belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of this compound involves several steps. The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The title compound was obtained from the hydrolysis of a precursor with a yield of 83%, and its structure was confirmed by X-ray single crystal diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. The structure was confirmed by X-ray single crystal diffraction analysis . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The hydrogen bonding pattern is quite different to that observed for a similar compound in which only one NH of each NH2 group is involved to give infinite chains of molecules alternately bonded by two N-2 to 3-NH interactions and two N-4 to 5-NH interactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with the active site of the urease enzyme. Docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme . Among all the synthesized compounds, one particular compound showed more favorable interactions with the active site which confirm its great inhibitory activity .

Future Directions

The future directions for research on this compound involve further evaluation of its potential as a urease inhibitor. One particular compound synthesized in the study showed great inhibitory activity and might be a promising candidate for further evaluation . More research is also needed to fully understand the physical and chemical properties of this compound, as well as its safety and hazards.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with N-methylacetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "5-amino-1,3,4-thiadiazole-2-thiol", "N-methylacetyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 5-amino-1,3,4-thiadiazole-2-thiol in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine) to the solution.", "Step 2: Slowly add N-methylacetyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and add water to precipitate the product.", "Step 5: Collect the product by filtration and wash with water to obtain the desired compound." ] }

CAS RN

1019361-15-9

Molecular Formula

C5H8N4OS2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.